molecular formula C18H16FN3O2 B2438143 N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1111020-65-5

N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No. B2438143
CAS RN: 1111020-65-5
M. Wt: 325.343
InChI Key: DSIIGEWJYTXLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, commonly known as FMQA, is a synthetic compound that has gained significant attention in the field of scientific research. FMQA is a quinazoline derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been widely studied.

Scientific Research Applications

Antimicrobial Applications

Oxazolidinones, a class of antimicrobial agents including novel analogs such as U-100592 and U-100766, have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds exhibit a unique mechanism of bacterial protein synthesis inhibition and have shown effectiveness against methicillin-susceptible and resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, Enterococcus spp., Streptococcus pyogenes, Streptococcus pneumoniae, and Mycobacterium tuberculosis, among others. Their antibacterial activity remains unaffected by human serum, and they exhibit a low frequency of spontaneous mutation, indicating a lower risk of resistance development (Zurenko et al., 1996).

Antitumor and Anti-inflammatory Applications

Several quinazolinone-based derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells. These compounds have shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021). Additionally, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides have been investigated for their analgesic and anti-inflammatory activities, with some compounds showing significant potency compared to standard drugs (Alagarsamy et al., 2015).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-11-7-8-13(9-15(11)19)22-17(23)10-24-18-14-5-3-4-6-16(14)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIIGEWJYTXLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.